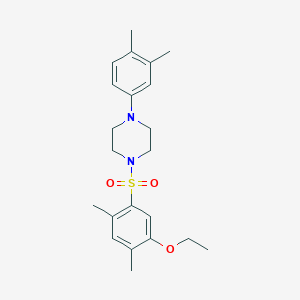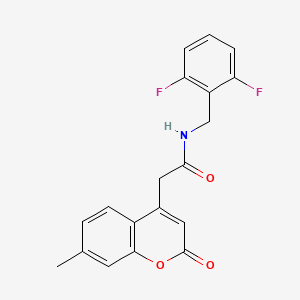
1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a chemical compound that has been studied for its potential in various scientific research applications. This compound is commonly referred to as "compound X" in scientific literature. In
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound may act as an antioxidant, reducing oxidative stress in the brain and protecting against neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine has various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. Additionally, this compound has been shown to reduce oxidative stress in the brain, protecting against neurodegeneration. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Additionally, this compound has been shown to have high yields in synthesis methods. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine. One direction is to further investigate its mechanism of action to fully understand its potential as a therapeutic agent. Additionally, further studies are needed to explore its potential as a treatment for neurological disorders. Finally, future studies may focus on optimizing the synthesis method to increase yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine has been described in various scientific publications. One method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl 2,4-dimethyl-5-nitrobenzenesulfonate, followed by reduction with sodium dithionite and subsequent reaction with piperazine. Another method involves the reaction of 3,4-dimethylphenylhydrazine with 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride, followed by reaction with piperazine. Both methods result in the formation of 1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine with high yields.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine has been studied for its potential in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, and may be effective in inhibiting tumor growth. Additionally, this compound has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound may have neuroprotective effects and may be effective in reducing oxidative stress in the brain.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-27-21-15-22(19(5)13-18(21)4)28(25,26)24-11-9-23(10-12-24)20-8-7-16(2)17(3)14-20/h7-8,13-15H,6,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNGTARHGPIKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2580061.png)


![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-5-phenylpyridine](/img/structure/B2580068.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)
![3-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2580071.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)
![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)
![(1S,5R)-3-(Bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)
![2-{1-[2-(4-Bromophenoxy)ethyl]-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2580081.png)
![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide](/img/structure/B2580082.png)